2-Methyl-2-(1-methylpropyl)oxirane
Description
Overview of Substituted Oxiranes in Organic Synthesis and Materials Science
Substituted oxiranes are cornerstone building blocks in organic synthesis and materials science due to their status as highly reactive electrophiles. libretexts.org The three-membered ring is susceptible to nucleophilic attack, which relieves ring strain and allows for the stereospecific introduction of two adjacent functional groups. libretexts.orglumenlearning.com This reactivity is harnessed in the synthesis of a wide array of valuable chemicals.
In organic synthesis, the ring-opening of epoxides provides access to 1,2-difunctionalized compounds such as diols, amino alcohols, and halohydrins, which are key intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. smolecule.commdpi.com For instance, epoxides can be key intermediates in the large-scale production of approved medicines. mdpi.com The reaction conditions—acidic or basic—can dictate the regiochemical outcome of the ring-opening in unsymmetrical epoxides. lumenlearning.comresearchgate.net Under basic conditions, the nucleophile typically attacks the less sterically hindered carbon atom in an SN2-like mechanism. lumenlearning.comresearchgate.net Conversely, under acidic conditions, the reaction has more SN1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops. lumenlearning.com
In materials science, substituted oxiranes are fundamental monomers for the production of polymers. They are precursors in the synthesis of polyols, which are essential for manufacturing polyurethane plastics and foams. ontosight.ai Furthermore, they are utilized in the production of epoxy resins, which are valued for their strong adhesive properties, mechanical strength, and chemical resistance, finding use in construction, automotive, and electronics industries. ontosight.ai The substitution pattern on the oxirane ring can be tailored to impart specific properties to the resulting polymer.
Stereochemical Considerations and Chiral Pool Relevance of 2-Methyl-2-(1-methylpropyl)oxirane (B13528698)
The stereochemistry of substituted oxiranes is of paramount importance, as the configuration of the stereocenters in the epoxide is transferred to the product upon ring-opening. This compound possesses two chiral centers, making it a chiral molecule that can exist as different stereoisomers. The controlled synthesis of a single enantiomer or diastereomer is a significant goal in modern asymmetric synthesis. uvic.ca
Methods for the enantioselective synthesis of epoxides, such as the Sharpless asymmetric epoxidation, allow for the formation of chiral oxiranes from allylic alcohols. quimicaorganica.org Another strategy involves the intramolecular cyclization of chiral halohydrins. masterorganicchemistry.comquimicaorganica.org This approach is particularly relevant to the concept of the "chiral pool."
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgnih.govresearchgate.net These natural products serve as versatile starting materials for the synthesis of complex chiral molecules, preserving the original chirality throughout the reaction sequence. wikipedia.org For example, optically active 2-chlorocarboxylic acids, which can be readily prepared from natural amino acids like (S)-alanine and (S)-leucine, can be converted into chiral (R)-alkyloxiranes with an inversion of configuration. orgsyn.org This establishes a direct route from the chiral pool to enantiopure epoxides. Given its structure, specific enantiomers of this compound could potentially be synthesized from chiral precursors like isoleucine, which has a similar sec-butyl group. orgsyn.org The use of such chiral oxiranes as building blocks allows for the construction of complex target molecules with a high degree of stereochemical control.
Research Gaps and Future Directions in the Chemistry of Branched Oxiranes
While the chemistry of simple epoxides is well-established, significant research gaps and opportunities remain, particularly concerning highly substituted and branched oxiranes like this compound.
A primary area for future research is the development of more efficient and highly selective catalytic systems. This includes catalysts for the asymmetric epoxidation of sterically hindered or complex alkenes to form branched oxiranes. Furthermore, there is a need for new catalysts that can control the regioselectivity and stereoselectivity of the ring-opening reactions of these challenging substrates. researchgate.netacs.org For example, frustrated Lewis pairs (FLPs) have been explored for mediating the ring-opening of substituted oxiranes, but their application to more complex systems is an active area of investigation. researchgate.netresearchgate.net
Another research direction involves exploring the polymerization of heavily substituted oxiranes. The specific branching and stereochemistry of monomers like this compound could lead to the creation of novel polymers with unique physical and chemical properties, such as tailored thermal stability, crystallinity, and mechanical strength. Understanding how the monomer structure translates to polymer properties is crucial for designing new materials.
Finally, the application of branched oxiranes as building blocks in the total synthesis of complex natural products remains an area with potential for new discoveries. Developing synthetic routes that leverage the unique reactivity of these epoxides could provide more efficient access to intricate molecular architectures. nih.gov The strategic use of such building blocks is a continuing theme in advancing the art of organic synthesis.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-sec-Butyl-2-methyloxirane |
| (S)-alanine |
| (S)-leucine |
| Isoleucine |
| Diols |
| Amino alcohols |
| Halohydrins |
| Polyols |
| Polyurethanes |
Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-yl-2-methyloxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8-7/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYOOZWHQGGKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962427 | |
| Record name | 2-(Butan-2-yl)-2-methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42328-43-8, 53897-31-7 | |
| Record name | 2-Methyl-2-(1-methylpropyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042328438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-isobutyloxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053897317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Butan-2-yl)-2-methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 2 1 Methylpropyl Oxirane and Analogues
Direct Epoxidation Strategies
Direct epoxidation involves the conversion of a carbon-carbon double bond into an oxirane ring. This is a widely employed and atom-economical approach for the synthesis of epoxides.
Catalytic Oxidation of Olefin Precursors
The catalytic oxidation of the corresponding olefin, 3,4-dimethyl-2-hexene, presents a direct pathway to 2-methyl-2-(1-methylpropyl)oxirane (B13528698). nih.gov This process typically utilizes a catalyst to facilitate the transfer of an oxygen atom from an oxidizing agent to the double bond. A variety of transition metal complexes have been investigated for their catalytic activity in alkene epoxidation. researchgate.netusd.eduuctm.edu For instance, manganese-containing polymer catalysts have demonstrated high activity in the liquid-phase oxidation of n-hexane, a related hydrocarbon, suggesting their potential applicability to more complex alkenes. uctm.edu The catalytic cycle often involves the formation of a high-valent metal-oxo species which then transfers the oxygen atom to the alkene. The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the yield and selectivity of the epoxidation reaction. uctm.edu
| Catalyst Type | Common Oxidants | Key Features |
|---|---|---|
| Transition Metal Complexes (e.g., Mn, Cu, Ni, Co) | tert-butylhydroperoxide (TBHP), Hydrogen peroxide (H2O2) | Can be supported on materials like alumina (B75360) to enhance recyclability and activity. researchgate.net |
| Manganese-containing polymers | Molecular Oxygen | Demonstrated high activity in hydrocarbon oxidation. uctm.edu |
| Hollow Mn3O4 Nanoparticles | Air | Increased surface area may provide more active sites. usd.edu |
Peroxidation Reactions and Regioselectivity
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for the epoxidation of alkenes. youtube.com The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. youtube.com In the case of 3,4-dimethyl-2-hexene, the reaction with a peroxy acid would be expected to yield this compound.
The regioselectivity of this reaction is a crucial aspect. For an unsymmetrical alkene like 3,4-dimethyl-2-hexene, the epoxidation can theoretically occur at either face of the double bond. However, the stereochemistry of the starting alkene (cis or trans) will dictate the stereochemistry of the resulting epoxide in what is typically a stereospecific syn-addition. The steric hindrance around the double bond can also influence the rate of reaction.
Indirect Synthesis Routes via Functionalized Precursors
Indirect methods for the synthesis of this compound involve the formation of a precursor molecule that can be subsequently cyclized to form the desired epoxide ring.
Halohydrin Cyclization Approaches
A well-established indirect route to epoxides is through the intramolecular cyclization of a halohydrin. youtube.comyoutube.commasterorganicchemistry.comyoutube.com This two-step process begins with the formation of a halohydrin from the corresponding alkene, 3,4-dimethyl-2-hexene. The alkene is treated with a halogen (e.g., bromine or chlorine) in the presence of water. This reaction proceeds via a halonium ion intermediate, which is then attacked by water to yield a halohydrin.
In the second step, the halohydrin is treated with a base, such as sodium hydroxide (B78521). youtube.com The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the halogen in an SN2 reaction to displace the halide ion and form the oxirane ring. quimicaorganica.org The stereochemistry of the halohydrin is critical, as the SN2 reaction requires an anti-periplanar arrangement of the attacking alkoxide and the leaving group. masterorganicchemistry.com
Ylide-Mediated Carbonyl Epoxidation
The Johnson-Corey-Chaykovsky reaction provides a powerful method for the synthesis of epoxides from carbonyl compounds. wikipedia.orgnrochemistry.comorganic-chemistry.orgorganicchemistrytutor.com This reaction involves the use of a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey-Chaykovsky reagent), which adds to a ketone or aldehyde to form a betaine (B1666868) intermediate that subsequently cyclizes to an epoxide. nrochemistry.comorganic-chemistry.org
To synthesize this compound via this route, the required starting material would be 3-methyl-2-pentanone. The sulfur ylide would act as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting intermediate would then undergo an intramolecular displacement of the sulfur-containing group to form the desired trisubstituted epoxide. This method is particularly useful for the synthesis of sterically hindered epoxides. acs.org However, for highly congested ketones, alternative reaction pathways may compete with the desired epoxidation. acs.org
Enantioselective Synthesis of Chiral this compound
The creation of single-enantiomer epoxides from prochiral alkenes is a critical transformation. For a trisubstituted alkene like 3,4-dimethyl-2-pentene (B12518032), the precursor to this compound, several powerful asymmetric epoxidation methods have been developed. These methods can be broadly categorized into those using chiral catalysts, those employing chiral auxiliaries, and those starting from optically active precursors.
Asymmetric Epoxidation Techniques (e.g., Sharpless, Jacobsen)
Asymmetric epoxidation reactions utilizing chiral catalysts are among the most elegant and efficient methods for producing enantiomerically enriched epoxides. Two of the most prominent and widely adopted techniques are the Sharpless-Katsuki epoxidation and the Jacobsen-Katsuki epoxidation.
The Sharpless-Katsuki epoxidation is a highly reliable method for the asymmetric epoxidation of allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction employs a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ester, with tert-butyl hydroperoxide (TBHP) serving as the oxidant. wikipedia.org A key feature of the Sharpless epoxidation is its predictable stereochemical outcome based on the chirality of the DET used. organic-chemistry.org However, a significant limitation of this method is the requirement of an allylic alcohol functionality in the substrate to direct the epoxidation. wikipedia.org For a non-functionalized, trisubstituted alkene like 3,4-dimethyl-2-pentene, the Sharpless epoxidation is not directly applicable.
In contrast, the Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, making it a more suitable candidate for the synthesis of this compound. wikipedia.orgorganic-chemistry.org This reaction utilizes a chiral manganese(III)-salen complex as the catalyst and typically employs a stoichiometric oxidant such as sodium hypochlorite (B82951) (bleach). wikipedia.orgorganic-chemistry.org The Jacobsen epoxidation has demonstrated effectiveness for a broad range of substrates, including trisubstituted alkenes. organic-chemistry.org The enantioselectivity of the Jacobsen epoxidation is influenced by several factors, including the specific structure of the chiral salen ligand, the reaction temperature, and the nature of any axial donor ligands. wikipedia.org For trisubstituted alkenes, the addition of a pyridine (B92270) N-oxide derivative has been shown to improve enantioselectivity. organic-chemistry.org
Table 1: General Conditions for Jacobsen-Katsuki Epoxidation of a Trisubstituted Alkene
| Parameter | Condition |
| Substrate | Trisubstituted Alkene (e.g., 3,4-dimethyl-2-pentene) |
| Catalyst | Chiral (salen)Mn(III) complex (e.g., Jacobsen's catalyst) |
| Catalyst Loading | Typically 1-10 mol% |
| Oxidant | Sodium hypochlorite (buffered) or m-CPBA |
| Solvent | Dichloromethane, acetonitrile (B52724), or a biphasic system |
| Additive | Pyridine N-oxide (often beneficial for trisubstituted alkenes) |
| Temperature | 0 °C to room temperature |
Chiral Auxiliary and Ligand-Mediated Syntheses
An alternative strategy for achieving enantioselective transformations is the use of a chiral auxiliary. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
A typical sequence for a chiral auxiliary-mediated synthesis involves three main steps:
Covalent attachment of the chiral auxiliary to the starting material.
A diastereoselective reaction that is directed by the chiral auxiliary.
Removal of the chiral auxiliary to yield the enantiomerically enriched product. wikipedia.org
Commonly used chiral auxiliaries are often derived from readily available natural products, such as amino acids or terpenes. sigmaaldrich.com Examples include oxazolidinones (popularized by Evans), pseudoephedrine, and camphor-derived auxiliaries. wikipedia.orgsigmaaldrich.com These auxiliaries can control the stereochemistry of various reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org
In the context of synthesizing chiral this compound, a chiral auxiliary could be appended to a precursor molecule to direct a diastereoselective epoxidation. For instance, an achiral ketone could be converted into a chiral enamine or enolate using a chiral amine or alcohol as the auxiliary. Subsequent reaction with a suitable electrophile could then lead to the formation of a diastereomerically enriched intermediate that can be converted to the desired epoxide. While this is a plausible synthetic route, specific examples of the application of chiral auxiliaries for the synthesis of this compound were not found in the surveyed literature.
Stereoselective Conversion of Optically Active Precursors
A powerful and often highly efficient method for the synthesis of chiral molecules is to start with an enantiomerically pure precursor from the "chiral pool." This approach leverages the vast array of naturally occurring chiral molecules, such as amino acids, sugars, and terpenes.
A well-established method for the synthesis of optically active alkyloxiranes involves the transformation of chiral 2-amino acids. orgsyn.org This multi-step sequence proceeds with a high degree of stereochemical control. The general pathway is as follows:
Diazotization of the amino acid: The chiral α-amino acid is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in the presence of an acid) to replace the amino group with a hydroxyl group, with retention of configuration.
Conversion to a 2-chloroalkanoic acid: The resulting α-hydroxy acid is then converted to the corresponding α-chloro acid, typically with inversion of configuration.
Reduction to a chlorohydrin: The chiral 2-chloroalkanoic acid is reduced to the corresponding 2-chloro-1-alkanol (a chlorohydrin).
Intramolecular cyclization: Treatment of the chlorohydrin with a base induces an intramolecular Williamson ether synthesis, where the alkoxide displaces the chloride to form the epoxide ring, again with inversion of configuration. orgsyn.org
This methodology allows for the synthesis of either enantiomer of a desired epoxide by selecting the appropriate enantiomer of the starting amino acid. For the synthesis of a specific enantiomer of this compound, one could envision starting from the corresponding chiral amino acid. For example, the synthesis of (S)-sec-butyl-(R)-oxirane has been reported starting from (2S,3S)-isoleucine. orgsyn.org
Table 2: Synthesis of Optically Active Alkyloxiranes from Chiral Amino Acids
| Starting Amino Acid | Corresponding Chiral Oxirane |
| (S)-Alanine | (R)-Methyloxirane |
| (S)-Valine | (R)-Isopropyloxirane |
| (S)-Leucine | (R)-Isobutyloxirane |
| (2S,3S)-Isoleucine | (S)-sec-Butyl-(R)-oxirane |
This approach offers a predictable and reliable route to enantiopure epoxides, provided the requisite chiral amino acid precursor is available.
Scale-Up and Process Optimization for Academic and Industrial Synthesis
The transition of a synthetic route from a laboratory-scale procedure to a viable academic or industrial process requires careful consideration of several factors, including safety, cost-effectiveness, efficiency, and environmental impact. For epoxidation reactions, which are often exothermic, process optimization is particularly crucial.
One of the primary challenges in scaling up epoxidation reactions is managing the heat generated during the reaction. mdpi.com Failure to effectively dissipate this heat can lead to thermal runaway, which can result in side reactions, product degradation, and potentially hazardous situations. mdpi.com In an industrial setting, this is often addressed through the use of specialized reactors with efficient cooling systems and careful control of reagent addition rates.
For enantioselective catalytic processes like the Jacobsen epoxidation, several parameters can be optimized to improve efficiency and reduce costs on a larger scale. These include:
Catalyst Loading: Minimizing the amount of the often expensive chiral catalyst is a key goal. Optimization studies are typically performed to find the lowest catalyst loading that still provides high conversion and enantioselectivity in a reasonable timeframe. nih.gov
Solvent Selection: The choice of solvent can impact reaction rates, solubility of reagents, and ease of product isolation. For industrial processes, factors such as solvent cost, toxicity, and ease of recovery and recycling are also critical considerations.
Oxidant Choice: While bleach is a common and inexpensive oxidant for the Jacobsen epoxidation, other oxidants may be more suitable for large-scale operations depending on safety, by-product formation, and ease of handling.
Work-up and Purification: Developing a scalable and efficient work-up procedure to quench the reaction, remove the catalyst and by-products, and isolate the pure epoxide is essential. This may involve extraction, distillation, or crystallization.
Process intensification through the use of continuous flow chemistry offers significant advantages for the scale-up of exothermic and potentially hazardous reactions like epoxidation. mdpi.com In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for much better temperature control and improved safety compared to large batch reactors. mdpi.com This can lead to higher yields, improved selectivity, and more consistent product quality. The in situ generation of reactive intermediates, such as peracids, can also be integrated into a flow process, further enhancing safety by avoiding the accumulation of large quantities of hazardous materials. mdpi.com
While specific scale-up data for this compound is not available in the reviewed literature, the principles and strategies discussed above are broadly applicable to the academic and industrial synthesis of this and other chiral epoxides.
Advanced Mechanistic Investigations of 2 Methyl 2 1 Methylpropyl Oxirane Reactions
Ring-Opening Reactions of the Oxirane Moiety
The high reactivity of the epoxide ring in 2-Methyl-2-(1-methylpropyl)oxirane (B13528698) is largely due to its inherent ring strain, estimated to be around 13 kcal/mol. masterorganicchemistry.comresearchgate.net This strain makes the oxirane susceptible to ring-opening reactions under both basic and acidic conditions. libretexts.orglibretexts.org
Under basic conditions, the ring-opening of unsymmetrical epoxides like this compound proceeds via an SN2 mechanism. libretexts.orglibretexts.org Strong nucleophiles, such as hydroxide (B78521) ions, alkoxides, Grignard reagents, and organolithium compounds, will attack one of the electrophilic carbon atoms of the epoxide ring. masterorganicchemistry.com
Regioselectivity: In the SN2 reaction, the nucleophile preferentially attacks the sterically least hindered carbon atom. For this compound, this would be the methylene (B1212753) carbon (C3), rather than the more substituted tertiary carbon (C2). This preference is attributed to the steric repulsion (Pauli repulsion) between the incoming nucleophile and the substituents on the epoxide ring. d-nb.inforesearchgate.netvu.nl Quantum chemical analyses have shown that the activation barrier for nucleophilic attack at the less substituted β-position is significantly lower than at the more substituted α-position. d-nb.info
Stereochemistry: The SN2 attack occurs from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack. libretexts.orgmasterorganicchemistry.com This is a hallmark of the SN2 mechanism and is often referred to as a Walden inversion. masterorganicchemistry.com The reaction is stereospecific, meaning that a specific stereoisomer of the reactant will lead to a specific stereoisomer of the product. youtube.com
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Unsymmetrical Epoxides
| Reaction Condition | Preferred Site of Attack | Controlling Factor |
|---|---|---|
| Basic (SN2) | Less substituted carbon | Steric hindrance |
| Acidic (SN1/SN2 hybrid) | More substituted carbon | Carbocation stability |
In the presence of an acid, the epoxide oxygen is first protonated, forming a good leaving group. libretexts.orgmasterorganicchemistry.com This activation allows even weak nucleophiles, such as water and alcohols, to open the ring. youtube.com The mechanism of acid-catalyzed ring-opening is best described as a hybrid between SN1 and SN2 pathways. libretexts.orglibretexts.orglibretexts.org
Regioselectivity: Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom. d-nb.infomasterorganicchemistry.com This is because the transition state has significant carbocation-like character. khanacademy.org The positive charge is better stabilized by the alkyl groups on the more substituted carbon. libretexts.org The C-O bond to the more substituted carbon is weaker, and protonation further weakens it, predisposing this site to nucleophilic attack. d-nb.inforesearchgate.netvu.nl
Stereochemistry: While the reaction has SN1 character, it does not typically proceed through a fully formed carbocation intermediate. libretexts.org The nucleophilic attack still occurs with backside stereochemistry, leading to an inversion of configuration at the carbon being attacked. libretexts.orgmasterorganicchemistry.com This results in the anti-dihydroxylation of the original double bond from which the epoxide may have been formed. libretexts.org
The solvent can play a crucial role in determining the outcome of epoxide ring-opening reactions. In acid-catalyzed reactions, the nucleophilicity of the solvent can influence the stereochemistry. rsc.org In less nucleophilic solvents and under increased acidity, there is a shift towards retention of stereochemistry. rsc.org The solvent's ability to stabilize the transition state and any potential intermediates is a key factor. For instance, the use of an aprotic cosolvent like acetonitrile (B52724) (CH3CN) in the methanolysis of 1,2-epoxybutane (B156178) was found to increase the preference for attack at the terminal carbon. nih.gov This is attributed to changes in the solvent composition near the active site, which differentially stabilizes the transition states for the different regioisomers. nih.gov
The driving force for the ring-opening of epoxides is the release of the inherent ring strain. researchgate.netnih.gov The kinetics of these reactions are influenced by the reaction conditions. Under basic conditions, the reaction rate is dependent on the concentration of both the epoxide and the nucleophile (second-order kinetics), which is characteristic of an SN2 reaction. masterorganicchemistry.com In acid-catalyzed reactions, the rate is often dependent on the concentration of the protonated epoxide.
The thermodynamics of the reaction are favorable due to the significant release of strain energy. nih.gov The three-membered ring of an oxirane has a strain energy of approximately 27.2 kcal/mol, which is comparable to that of cyclopropane. researchgate.net This stored energy is released upon ring-opening, leading to a more stable, acyclic product.
Rearrangement Reactions
In addition to ring-opening, epoxides can undergo rearrangement reactions, particularly under acidic conditions. masterorganicchemistry.com
When an epoxide is treated with an acid, the protonated intermediate can undergo rearrangement to form a carbonyl compound, such as an aldehyde or a ketone. researchgate.net This process often competes with nucleophilic ring-opening. The mechanism involves the migration of a substituent (hydride or alkyl group) to the adjacent carbon, which is facilitated by the developing positive charge. The specific product formed depends on the structure of the epoxide and the migratory aptitude of the substituents. For example, the thermal pyrolysis of epoxides can lead to the formation of carbonyl compounds through rearrangement. researchgate.net Lewis acids, such as BF3·Et2O, can also catalyze the rearrangement of epoxides to form carbonyl compounds. rsc.org
Base-Catalyzed Rearrangements
Base-induced reactions of epoxides can be broadly categorized into two main pathways: nucleophilic ring-opening and rearrangement to allylic alcohols. The operative mechanism is largely dependent on the nature of the base employed—specifically, whether it is primarily nucleophilic or sterically hindered and non-nucleophilic.
With strong, nucleophilic bases such as hydroxide (OH⁻) or alkoxides (RO⁻), the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govwikipedia.org Due to the steric hindrance posed by the methyl and sec-butyl groups at the tertiary carbon (C2), the nucleophile preferentially attacks the less substituted methylene carbon (C3). wikipedia.org This backside attack leads to the inversion of stereochemistry at the site of attack and results in the formation of a diol or an ether-alcohol, respectively, after protonation of the intermediate alkoxide. nih.govwikipedia.org
In contrast, when this compound is treated with a strong, sterically hindered, non-nucleophilic base, such as lithium amides (e.g., lithium diethylamide, LiNEt₂), a different pathway is favored. wikipedia.org Instead of nucleophilic attack, the base abstracts a proton from a carbon adjacent to the epoxide ring, initiating an elimination reaction. wikipedia.orgnih.gov For trisubstituted epoxides, this process typically leads to the formation of an allylic alcohol. wikipedia.org The regioselectivity of this elimination is influenced by the stereoelectronic requirements of the transition state.
Grignard reagents (RMgX) are another class of strong nucleophiles that react with epoxides. masterorganicchemistry.comlibretexts.org Consistent with the SN2 mechanism under basic conditions, the Grignard reagent will attack the least sterically hindered carbon of the epoxide ring, leading to the formation of a new carbon-carbon bond and, after acidic workup, a tertiary alcohol. masterorganicchemistry.com
Table 1: Predicted Products of Base-Catalyzed Reactions of this compound
| Reagent/Base | Type of Base | Primary Mechanism | Predicted Major Product |
| Sodium Hydroxide (NaOH) in H₂O | Strong Nucleophile | SN2 Ring-Opening | 3-Methyl-1,2-hexanediol |
| Sodium Ethoxide (NaOEt) in EtOH | Strong Nucleophile | SN2 Ring-Opening | 1-Ethoxy-3-methyl-2-hexanol |
| Lithium Diethylamide (LiNEt₂) | Strong, Non-nucleophilic | β-Elimination | 2-sec-Butyl-2-propen-1-ol |
| Methylmagnesium Bromide (CH₃MgBr) then H₃O⁺ | Strong Nucleophile | SN2 Ring-Opening | 4-Methyl-2-heptanol |
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound target different aspects of its structure, with reduction being the more common and synthetically useful transformation for the epoxide ring itself.
Reduction Reactions:
The reduction of epoxides is a well-established method for the synthesis of alcohols. Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are effective for this transformation. researchgate.netrsc.org The reaction proceeds via a nucleophilic attack of the hydride ion (H⁻) on one of the epoxide carbons. In line with the principles of base-catalyzed ring-opening, the hydride attacks the least sterically hindered carbon (C3) in an SN2 fashion. rsc.org Subsequent protonation of the resulting alkoxide intermediate yields the corresponding alcohol. For this compound, this reduction selectively produces the tertiary alcohol, 3-methyl-2-hexanol.
Oxidation Reactions:
The epoxide functional group is already in a relatively high oxidation state, and therefore, its further oxidation is not a common transformation under standard conditions. The epoxide ring is generally stable to many common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) and other Cr(VI) reagents, which are typically used for the oxidation of alcohols to aldehydes and ketones. vanderbilt.edu
However, very powerful oxidizing agents like ruthenium tetroxide (RuO₄) can lead to the oxidative cleavage of carbon-carbon bonds. wikipedia.orgresearchgate.net The reaction of this compound with such a potent oxidant would likely be unselective, potentially leading to the degradation of the molecule rather than a controlled, synthetically useful transformation of the epoxide ring or its substituents. For instance, RuO₄ is known to cleave C-C double bonds and can oxidize alcohols further to carboxylic acids. wikipedia.orgnih.gov
Table 2: Oxidation and Reduction Reactions of this compound
| Reagent | Reaction Type | Predicted Outcome |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Regioselective ring-opening to form 3-methyl-2-hexanol |
| Pyridinium Chlorochromate (PCC) | Oxidation | No reaction with the epoxide ring expected |
| Ruthenium Tetroxide (RuO₄) | Strong Oxidation | Potential for unselective oxidative cleavage and degradation |
Radical Reactions Involving this compound
The reaction of epoxides under free-radical conditions provides a powerful alternative to the more common ionic pathways, often leading to different regiochemical outcomes. A key reagent in this area is the titanocene(III) chloride (Cp₂TiCl), which acts as a single-electron transfer agent to initiate the homolytic cleavage of a C-O bond in the epoxide ring. mdpi.comwikipedia.org
When this compound is treated with Cp₂TiCl, the reaction is initiated by the transfer of an electron from the low-valent titanium species to the epoxide. This results in the formation of a radical anion, which rapidly undergoes C-O bond homolysis. Unlike the SN2 reactions seen under basic conditions, the regioselectivity of this radical opening is governed by the formation of the more stable carbon radical. mdpi.comresearchgate.net In this case, the more substituted tertiary carbon (C2) can better stabilize a radical intermediate. Therefore, the C2-O bond cleaves to generate a tertiary radical.
The fate of this radical intermediate depends on the reaction conditions. nih.gov In the presence of a hydrogen atom donor, the radical is quenched to form the corresponding alcohol. This titanocene-mediated reductive opening, therefore, yields the more substituted alcohol, 2-methyl-2-hexanol, which is the opposite regioisomer to that obtained from hydride reduction. mdpi.com This method has been applied to the synthesis of various natural products, highlighting its utility and predictability. nih.gov If no hydrogen donor is present, the radical can undergo other transformations, such as elimination to form an allylic alcohol. nih.gov
Table 3: Radical-Induced Ring-Opening of this compound
| Reagent/Initiator | Mechanism | Key Intermediate | Predicted Major Product (with H-donor) |
| Titanocene(III) Chloride (Cp₂TiCl) | Single-Electron Transfer (SET) and Radical Ring-Opening | Tertiary radical at C2 | 2-Methyl-2-hexanol |
Catalytic Applications in the Transformations of 2 Methyl 2 1 Methylpropyl Oxirane
Homogeneous Catalysis for Oxirane Derivatization
Homogeneous catalysis offers a powerful tool for the derivatization of epoxides with a high degree of control over reaction conditions and selectivity. Lewis acids are commonly employed to activate the epoxide ring, facilitating nucleophilic attack. While specific studies on the homogeneous catalytic derivatization of 2-methyl-2-(1-methylpropyl)oxirane (B13528698) are not extensively detailed in the reviewed literature, the principles can be understood from reactions with analogous 2,2-disubstituted oxiranes.
The reaction typically involves the coordination of the Lewis acid to the oxygen atom of the oxirane, which polarizes the C-O bonds and makes the carbon atoms more susceptible to nucleophilic attack. For asymmetrically substituted epoxides like this compound, the regioselectivity of the ring-opening is a critical aspect. In Lewis acid-catalyzed alcoholysis, the attack of the nucleophile (alcohol) generally occurs at the more substituted carbon atom due to the electronic stabilization of the incipient carbocationic character at this position.
A plausible reaction mechanism involves the formation of a Lewis acid-epoxide complex, followed by the nucleophilic attack of an alcohol, leading to the corresponding alkoxy alcohol. The choice of Lewis acid and reaction conditions can significantly influence the reaction rate and selectivity.
| Lewis Acid Catalyst | Nucleophile | Expected Product Type | Reference |
| Al(OTf)₃ | Alcohols | Diarylmethyl phosphonates | nih.gov |
| Iron(II) chloride | Dioximine | Clathrochelate copolymers | mdpi.com |
This table presents data for related catalytic systems to illustrate the principles of homogeneous catalysis for epoxide derivatization, as direct data for this compound was not available in the reviewed literature.
Heterogeneous Catalysis for Ring-Opening and Polymerization
Heterogeneous catalysts are advantageous for industrial applications due to their ease of separation from the reaction mixture and potential for recycling. In the context of this compound, heterogeneous catalysis is particularly relevant for ring-opening reactions and polymerization to produce valuable materials like polyols and polyethers.
One area of significant interest is the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO₂) to produce polycarbonates. This process utilizes a greenhouse gas as a comonomer, offering a sustainable route to valuable polymers. While direct studies on this compound are limited, research on other epoxides like propylene (B89431) oxide provides insight. Double metal cyanide (DMC) catalysts have shown high activity for the ROP of propylene oxide.
Another important class of heterogeneous catalysts for epoxide ring-opening are Lewis acidic zeolites, such as Sn-Beta. These materials have been shown to be active and regioselective for the alcoholysis of epoxides. For instance, in the ring-opening of isobutylene (B52900) oxide, a structural isomer of this compound, with methanol, Sn-Beta selectively yields the terminal alcohol. This suggests that similar heterogeneous systems could be effective for the controlled ring-opening of this compound.
| Catalyst | Monomer(s) | Product | Key Findings | Reference |
| Sn-Beta | Epichlorohydrin, Methanol | Ring-opened ether | High activity and regioselectivity. | rsc.org |
| Zn-Co DMC | Propylene Oxide, ε-caprolactone, δ-valerolactone | Polyether and polyester (B1180765) polyols | High catalytic activity for ROP. | |
| (R, R)-(salen)-CoCl/PPNCl | Furfuryl glycidyl (B131873) ether, Glycidyl methyl ether, CO₂ | Polycarbonate | Synthesis of functional polycarbonates. | mdpi.com |
| Potassium tert-butoxide/18-crown-6 | 2-Furyloxirane | Poly(2-furyloxirane) | High molecular weight and improved regioregularity. | researchgate.net |
This table is based on data for related epoxides to illustrate the potential applications of heterogeneous catalysis for this compound.
Organocatalysis in Stereoselective Transformations
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For chiral epoxides like this compound, organocatalysis can be employed for stereoselective transformations, such as kinetic resolution.
A notable example is the kinetic resolution of 2,2-disubstituted epoxides through their reaction with carbon dioxide to form cyclic carbonates, catalyzed by chiral macrocyclic organocatalysts. mdpi.comolink.comnih.gov This reaction proceeds with high atom economy and can provide both the unreacted epoxide and the cyclic carbonate product in high enantiomeric excess. The catalyst, often a chiral macrocycle with hydrogen-bonding capabilities, enantioselectively activates one of the epoxide enantiomers towards nucleophilic attack by a co-catalyst, such as tetrabutylammonium (B224687) iodide (TBAI). mdpi.comolink.com The resulting alkoxide intermediate then reacts with CO₂ followed by intramolecular cyclization to yield the cyclic carbonate. olink.com
While direct data for this compound is not available, studies on various other 2,2-disubstituted epoxides demonstrate the potential of this approach for its stereoselective transformation.
| Epoxide Substrate | Catalyst System | Product Type | Selectivity (s value) | Reference |
| trans-Stilbene oxide | Chiral macrocycle 1m / TBAI | Cyclic carbonate | up to 13 | mdpi.comolink.com |
| 2,2-Diphenyloxirane | Chiral macrocycle 1m / TBAI | Cyclic carbonate | 13 | mdpi.comolink.com |
| 2-Methyl-2-phenyloxirane | Chiral macrocycle 1m / TBAI | Cyclic carbonate | 10 | mdpi.comolink.com |
| 2-(4-Bromophenyl)-2-methyloxirane | Chiral macrocycle 1m / TBAI | Cyclic carbonate | 12 | mdpi.comolink.com |
This table showcases the kinetic resolution of various 2,2-disubstituted epoxides using a chiral organocatalytic system, indicating the potential for similar transformations of this compound.
Enzyme-Mediated Biotransformations of Oxiranes
Enzymes offer remarkable selectivity and efficiency under mild reaction conditions, making them attractive catalysts for the transformation of epoxides. Epoxide hydrolases (EHs) are a particularly relevant class of enzymes that catalyze the hydrolysis of epoxides to the corresponding vicinal diols. This can be a key step in detoxification pathways in living organisms and can also be exploited for the synthesis of valuable chiral diols. organic-chemistry.org
The enzymatic resolution of racemic epoxides is a well-established strategy to obtain enantiomerically pure epoxides and diols. For 2,2-disubstituted oxiranes, epoxide hydrolases have been shown to exhibit high enantioselectivity in their hydrolytic kinetic resolution. For instance, microsomal epoxide hydrolase from pig liver has been used for the enantioselective hydrolysis of 2-aryl-2-methyloxiranes. organic-chemistry.org Similarly, epoxide hydrolases from fungal and bacterial sources have been employed for the kinetic resolution of 2-mono- and 2,2-disubstituted epoxides. researchgate.net The selectivity of these reactions is highly dependent on both the substrate structure and the specific enzyme used.
While specific studies on the biotransformation of this compound are not prominent in the searched literature, the existing data on structurally related 2,2-disubstituted epoxides suggest that it would be a viable substrate for enzymatic hydrolysis, potentially enabling its kinetic resolution to produce chiral diols and recover the unreacted enantiomerically enriched epoxide. The bifunctional enzyme EPHX2, for example, possesses epoxide hydrolase activity and acts on a range of epoxides. olink.com
| Enzyme Source | Substrate | Product | Key Finding | Reference |
| Pig liver microsomal epoxide hydrolase | 2-Aryl-2-methyloxiranes | 1,2-Diols | Enantioselective hydrolysis with up to 34% ee. | organic-chemistry.org |
| Agromyces mediolanus epoxide hydrolase | (R)-2-Butyl-2-ethyloxirane | (R)-2-Butyl-2-ethyl-1,2-diol | Highly enantioselective resolution. | researchgate.net |
| Aspergillus niger epoxide hydrolase | 2-Butyl-2-ethyloxirane | (R)-diol | Enantioconvergent process. | researchgate.net |
| Codex HHDH P2E2 enzyme | 2-Alkyl-2-aryl-disubstituted epoxides | 1-Azido-2-arylpropan-2-ols | Enzymatic resolution via azidolysis. | nih.gov |
This table presents data on the enzymatic transformation of related 2,2-disubstituted oxiranes, highlighting the potential for biotransformation of this compound.
Polymerization Chemistry of 2 Methyl 2 1 Methylpropyl Oxirane
Ring-Opening Polymerization (ROP) Mechanisms
Ring-opening polymerization is the primary method for synthesizing polyethers from epoxides. libretexts.orglibretexts.org The high reactivity of the strained three-membered ether ring facilitates this process. wikipedia.org The polymerization can be initiated by anionic, cationic, or coordination-insertion mechanisms, with the reactivity and outcome being highly dependent on the monomer's structure and the chosen catalytic system. acs.org
Anionic Polymerization
Anionic ring-opening polymerization (AROP) of epoxides is a well-established technique, typically initiated by strong nucleophiles such as alkoxides or hydroxides. libretexts.orglibretexts.orgresearchgate.net The polymerization of epoxides generally sees a decrease in reactivity as the bulkiness of the substituent on the epoxide ring increases. acs.org
For a highly hindered monomer like 2-Methyl-2-(1-methylpropyl)oxirane (B13528698), anionic polymerization would be expected to be exceptionally slow or even fail to proceed under standard conditions. The bulky sec-butyl and methyl groups would sterically shield the carbon atoms of the oxirane ring, making nucleophilic attack difficult. In some cases of sterically hindered epoxides, treatment with a base can lead to elimination reactions, forming allyl alcohols, rather than polymerization. acs.org However, recent studies in mechanochemical AROP have shown that some bulky monomers can exhibit faster conversion rates in the solid state compared to solution polymerization, suggesting a potential, albeit unconventional, route for polymerization. nih.gov
Cationic Polymerization
Cationic ring-opening polymerization (CROP) is often the preferred method for polymerizing disubstituted epoxides that are resistant to anionic methods. acs.org The reaction is typically initiated by strong acids or Lewis acids, which activate the epoxide ring for attack by a monomer or a growing polymer chain. docksci.comrpi.edu
It is anticipated that this compound could undergo cationic polymerization. The mechanism would likely involve the formation of a tertiary carbocation intermediate upon ring-opening, which would be relatively stable. However, CROP of epoxides is often plagued by a lack of control over molecular weights and broad polydispersity due to side reactions like chain transfer. acs.orgacs.org Studies on other 2,2-disubstituted oxiranes have shown that the bulkiness of the substituents can significantly impact the reactivity, with bulkier groups leading to lower incorporation into polymer chains. acs.org
Coordination-Insertion Polymerization
Coordination-insertion polymerization, often employing catalysts based on metals like aluminum, zinc, or zirconium, can offer better control over the polymerization of epoxides, sometimes leading to stereospecific polymers. acs.orgacs.org These catalysts work by coordinating to the epoxide's oxygen atom, which activates the monomer for a nucleophilic attack from the growing polymer chain attached to the metal center. acs.orgnih.gov
For this compound, a coordination-based approach could potentially overcome the steric hindrance that limits anionic polymerization. Catalysts with tunable Lewis acidity and steric profiles could be designed to accommodate the bulky monomer. researchgate.net For instance, various organoaluminum initiators have been shown to facilitate the controlled, living anionic polymerization of substituted epoxides. researchgate.net
Control of Polymer Architecture and Molecular Weight
Achieving control over polymer architecture and molecular weight is a central goal in polymer synthesis. For the hypothetical polymerization of this compound, this would be particularly challenging.
In anionic polymerization , if it were to proceed, a living polymerization might be possible under stringent conditions, allowing for the synthesis of well-defined block copolymers. However, the high steric hindrance makes this unlikely.
Cationic polymerization generally offers poor control over molecular weight and architecture due to frequent chain transfer reactions. acs.org
Coordination-insertion polymerization stands as the most promising route for controlled polymerization. The selection of an appropriate initiator and reaction conditions can, in principle, lead to polymers with predictable molecular weights and narrow dispersities. epa.gov Chain transfer agents can also be employed to control molecular weights and the end-groups of the polymers. epa.gov
Copolymerization with Other Monomers (e.g., Ethylene (B1197577) Oxide, Methyl Oxirane)
Copolymerization of this compound with less hindered monomers like ethylene oxide (EO) or methyl oxirane (propylene oxide, PO) could be a viable strategy to incorporate this bulky monomer into a polymer chain.
In anionic copolymerization , the reactivity ratios would heavily favor the less hindered comonomers. EO is significantly more reactive than PO in anionic polymerization, and both would be vastly more reactive than the highly substituted this compound. acs.org This would likely result in the formation of block-like structures rather than random copolymers, with the bulkier monomer being incorporated infrequently.
Cationic copolymerization might allow for more random incorporation, as has been demonstrated for the copolymerization of styrene (B11656) derivatives with 2,2-disubstituted oxiranes. acs.org However, the vast difference in steric bulk would still likely lead to low incorporation of the hindered monomer. Studies on the copolymerization of vinyl ethers with variously substituted oxiranes have systematically shown that increased bulkiness of the oxirane substituents reduces their reactivity and incorporation. acs.org
Coordination catalysts have been successfully used for the copolymerization of epoxides with other monomers like CO2 to form polycarbonates, or with cyclic anhydrides to form polyesters. epa.govacs.org It is conceivable that a carefully designed catalyst could facilitate the copolymerization of this compound with EO or PO.
Structure-Property Relationships in Poly(this compound) and Copolymers
While no experimental data exists for poly(this compound), we can infer potential properties based on its hypothetical structure.
The bulky, non-polar sec-butyl and methyl side chains would likely render the homopolymer amorphous with a low glass transition temperature. The significant side-chain volume would prevent efficient chain packing and crystallization. The polymer would be expected to be hydrophobic and soluble in non-polar organic solvents.
In copolymers with ethylene oxide or methyl oxirane, even a small incorporation of this compound units would significantly disrupt the crystallinity of the parent polyether (e.g., polyethylene (B3416737) oxide). This would lead to a decrease in the melting point and an increase in the amorphous content of the copolymer. The bulky side chains would also increase the hydrophobic character of the resulting copolymer. The precise effect on properties would depend on the amount of the bulky monomer incorporated and the resulting microstructure of the copolymer (i.e., random vs. block).
Theoretical and Computational Chemistry Studies of 2 Methyl 2 1 Methylpropyl Oxirane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methyl-2-(1-methylpropyl)oxirane (B13528698), such studies would elucidate the distribution of electrons within the molecule, which in turn governs its stability and how it interacts with other chemical species.
Detailed investigations would typically involve methods like Density Functional Theory (DFT) or higher-level ab initio calculations. These studies would yield crucial data points such as molecular orbital energies (HOMO-LUMO gap), partial atomic charges, and electrostatic potential maps. This information is vital for predicting the most likely sites for nucleophilic or electrophilic attack. For instance, the strained three-membered oxirane ring is expected to be the primary center of reactivity, and calculations could quantify the electrophilicity of the two ring carbons.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| B3LYP | 6-31G(d) | - | - | - | - |
| M06-2X | def2-TZVP | - | - | - | - |
| CCSD(T) | aug-cc-pVTZ | - | - | - | - |
| Note: This table is illustrative and does not contain real data due to the absence of specific literature. |
Conformational Analysis and Stereoisomer Energetics
The presence of two chiral centers in this compound—one at the quaternary carbon of the oxirane ring and the other at the sec-butyl group—gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). A thorough conformational analysis would be essential to determine the most stable three-dimensional structures for each of these diastereomers.
Computational methods would be employed to rotate the single bonds, particularly the C-C bond connecting the sec-butyl group to the oxirane ring, to map the potential energy surface. This would identify the various low-energy conformers and the energy barriers between them. The relative energies of the most stable conformers of each stereoisomer would provide insight into their thermodynamic populations at a given temperature.
Table 2: Hypothetical Relative Energies of this compound Stereoisomers
| Stereoisomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| (2R, 1'R) | DFT (B3LYP) | 6-311+G(d,p) | - |
| (2S, 1'S) | DFT (B3LYP) | 6-311+G(d,p) | - |
| (2R, 1'S) | DFT (B3LYP) | 6-311+G(d,p) | - |
| (2S, 1'R) | DFT (B3LYP) | 6-311+G(d,p) | - |
| Note: This table is for illustrative purposes only. The actual values would depend on the outcomes of the calculations. |
Reaction Mechanism Elucidation via Transition State Theory
Transition state theory is a powerful tool for studying the kinetics and mechanisms of chemical reactions. For this compound, a key area of investigation would be the acid-catalyzed and base-catalyzed ring-opening reactions.
Computational chemists would model the reaction pathways for nucleophilic attack at the two distinct carbons of the oxirane ring. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. nih.govacs.orgcore.ac.uk By calculating the activation energies (the energy difference between the reactants and the transition state), one can predict the regioselectivity and stereoselectivity of the ring-opening process. mdpi.commdpi.com For example, under acidic conditions, the reaction is likely to proceed via a more carbocation-like transition state, favoring attack at the more substituted carbon. Conversely, basic conditions would favor attack at the less sterically hindered carbon.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, including their interactions with solvent molecules and other solutes. For this compound, MD simulations could offer insights into its behavior in various solvent environments.
These simulations would model the movement of a large number of molecules, governed by a force field that describes the intra- and intermolecular forces. Key outputs would include radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the epoxide. This would be particularly useful for understanding how hydrogen bonding between the oxirane oxygen and protic solvents might influence the epoxide's reactivity.
Prediction of Spectroscopic Signatures for Structural Elucidation (beyond basic identification)
While basic spectroscopic data may be available from experimental sources, computational methods can provide highly detailed and predictable spectroscopic signatures that aid in complex structural and stereochemical assignments.
Advanced computational techniques can predict NMR chemical shifts and coupling constants for each of the diastereomers of this compound. These predicted spectra could then be compared with experimental data to unambiguously determine the stereochemistry of a synthesized sample. Similarly, theoretical calculations of the vibrational frequencies can generate a predicted infrared (IR) spectrum, helping to assign the various peaks observed experimentally to specific molecular motions.
Advanced Analytical Methodologies for Research on 2 Methyl 2 1 Methylpropyl Oxirane
Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures (e.g., GC-MS for reaction product analysis, not just basic identification)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 2-Methyl-2-(1-methylpropyl)oxirane (B13528698). In a research setting, its application extends beyond simple identification to the quantitative analysis of reaction products and the assessment of isomeric purity in complex mixtures. For instance, following an epoxidation reaction to synthesize the target compound, GC-MS can effectively separate the desired product from starting materials (e.g., alkenes), solvents, and potential byproducts such as isomeric epoxides or ring-opened products (diols).
The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, providing retention times that aid in identification and quantification. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of a related compound, 2-isopropyl-2-methyloxirane, shows characteristic fragmentation patterns that are crucial for distinguishing it from its isomers. nist.gov Analysis of these patterns allows researchers to identify specific structural features in the products formed during a chemical reaction.
Table 1: Selected GC-MS Fragmentation Data for an Isomer of the Target Compound (Data based on the analysis of 2-isopropyl-2-methyloxirane, an isomer of this compound)
| Mass-to-Charge Ratio (m/z) | Interpretation |
| 100 | Molecular Ion [M]+ |
| 85 | Loss of a methyl group (-CH3) |
| 57 | Fragmentation of the alkyl side chain |
| 43 | Isopropyl cation fragment |
This table is illustrative of the type of data obtained from GC-MS analysis for a C7H14O epoxide isomer. nist.gov
High-Resolution Mass Spectrometry for Structural Characterization of Reaction Products and Intermediates
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of a compound's elemental formula. This capability is invaluable for confirming the identity of newly synthesized compounds and for characterizing unknown reaction products or transient intermediates. For this compound, the theoretical exact mass can be calculated and compared against the experimental value obtained from an HRMS instrument (e.g., FT-ICR, Orbitrap, or TOF).
The computed molecular weight of this compound is 114.19 g/mol , with a monoisotopic mass of 114.104465066 Da. nih.gov HRMS can confirm this elemental composition (C7H14O) with high confidence, distinguishing it from other compounds that may have the same nominal mass. nih.gov
Furthermore, tandem mass spectrometry (HRMS/MS) experiments can be performed to controllably fragment the parent ion and analyze the resulting product ions. This technique is instrumental in elucidating the structure of reaction products. For example, in a study on related complex molecules, HRMS/MS was used to identify isomers by analyzing their unique fragmentation pathways, such as those initiated by retro-Diels-Alder reactions. mdpi.com This approach could be applied to differentiate this compound from its isomers by identifying diagnostic fragment ions that are specific to its unique structure.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. While 1D ¹H and ¹³C NMR provide primary information, advanced 2D NMR techniques are essential for unambiguous assignment of all signals and for determining stereochemistry.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to assemble the carbon skeleton and assign protons and carbons of this compound. COSY identifies proton-proton couplings within the sec-butyl group, while HSQC correlates each proton to its directly attached carbon. HMBC reveals longer-range (2-3 bond) correlations, for instance, between the methyl protons and the quaternary carbon of the oxirane ring.
Solid-State NMR: For certain classes of materials, including crystalline derivatives or polymers derived from oxiranes, Solid-State NMR (ssNMR) provides unique structural insights. Recent research on oxirane compounds has demonstrated the power of ¹⁷O ssNMR. cdnsciencepub.combohrium.com This technique is highly sensitive to the local electronic environment of the oxygen atom. cdnsciencepub.combohrium.com A study on several ¹⁷O-labeled oxiranes successfully determined the ¹⁷O chemical shift (CS) and quadrupole coupling (QC) tensors for the first time in this class of compounds. cdnsciencepub.combohrium.com The results showed that the highly constrained C–O–C bond angle (~60°) in oxiranes leads to distinct NMR tensor values compared to other ethers. cdnsciencepub.combohrium.com Although the specific target compound was not analyzed, the data from analogous structures provide a strong basis for computational and experimental comparisons. scholaris.ca
Table 2: Representative Solid-State ¹⁷O NMR Parameters for Oxirane Compounds (Data from a study on related crystalline oxirane derivatives) scholaris.ca
| Parameter | Compound 1* | Compound 2** |
| Quadrupole Coupling Constant (CQ in MHz) | 12.05 | 12.95 |
| Asymmetry Parameter (ηQ) | 0.22 | 0.18 |
| Chemical Shift Tensor Span (Ω in ppm) | 200 | 250 |
* (2S,3S)-2,3-bis(4-nitrophenyl)-[¹⁷O]oxirane ** (2S,3R)-2,3-bis(4-nitrophenyl)-[¹⁷O]oxirane These data illustrate the sensitivity of ssNMR parameters to the stereochemistry and electronic structure of the oxirane ring. scholaris.ca
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Research Contexts
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within a molecule. In a research context, these techniques are often paired with computational chemistry to achieve a detailed assignment of all vibrational modes. nih.gov
For this compound, the FTIR and Raman spectra would be dominated by characteristic vibrations of the oxirane ring and the alkyl groups.
Oxirane Ring Vibrations: The three-membered epoxide ring has several characteristic vibrations, including the ring breathing mode (symmetric stretch), asymmetric ring stretch, and CH₂ wagging/twisting modes. These typically appear in the 1250 cm⁻¹, 950-810 cm⁻¹, and 840-750 cm⁻¹ regions of the IR spectrum.
Alkyl Group Vibrations: Strong C-H stretching vibrations from the methyl and methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations would appear in the 1470-1365 cm⁻¹ range.
By comparing the experimental spectra with spectra simulated using computational methods like Density Functional Theory (DFT), researchers can achieve an unambiguous assignment of each vibrational band, providing a high level of confidence in structural characterization. nih.govresearchgate.net
X-ray Crystallography of Derivatives and Co-crystals for Definitive Structural Assignment
X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and absolute stereochemistry. However, this technique requires a single crystal of the compound, which can be difficult to obtain for low-melting solids or liquids like this compound.
To overcome this limitation, researchers often prepare solid derivatives of the target molecule. For example, the oxirane ring can be opened with a nucleophile containing a heavy atom or a rigid aromatic group that promotes crystallization. A study on a related oxirane successfully determined its molecular structure by X-ray crystallography. scholaris.ca The analysis of (2S,3R)-2,3-bis(4-nitrophenyl)oxirane provided precise geometric parameters for the epoxide ring. scholaris.ca
Table 3: Selected Crystallographic Data for an Oxirane Derivative (Data from the crystal structure of (2S,3R)-2,3-bis(4-nitrophenyl)oxirane) scholaris.ca
| Geometric Parameter | Measured Value (Å or °) |
| C-O Bond Length | 1.435 Å |
| C-C Bond Length (in ring) | 1.480 Å |
| C-O-C Bond Angle | 62.08° |
This data provides an unambiguous, three-dimensional picture of the molecule's structure in the solid state and serves as a benchmark for validating structures proposed by other spectroscopic or computational methods. scholaris.ca
Applications As a Chemical Intermediate and Building Block in Complex Molecule Synthesis
Synthesis of Fine Chemicals and Specialty Polymers
2-Methyl-2-(1-methylpropyl)oxirane (B13528698) serves as a crucial precursor in the production of various fine chemicals and specialty polymers. Its ability to undergo polymerization and react with a range of nucleophiles makes it a valuable monomer and intermediate.
One of the primary applications of this oxirane is in the synthesis of polyether polyols . These polyols are key components in the manufacturing of polyurethanes, a class of polymers with a wide range of applications, from flexible foams to rigid plastics. nih.gov The ring-opening polymerization of this compound, often initiated by a low molecular weight polyhydric alcohol, leads to the formation of polyether chains. The functionality of the resulting polyol, which is critical for the properties of the final polyurethane, can be controlled by the choice of initiator.
Furthermore, this oxirane is utilized in the formulation of epoxy resins . nih.gov These resins are known for their excellent adhesion, chemical resistance, and mechanical strength, making them indispensable in coatings, adhesives, and composite materials. nih.gov The oxirane can act as a reactive diluent or be incorporated into the polymer backbone to modify the properties of the resin.
The versatility of this compound also extends to the synthesis of non-ionic surfactants . While specific examples for this exact compound are not extensively documented, the general chemistry of alkoxylation, where epoxides react with fatty alcohols, is a well-established method for producing surfactants. qub.ac.uk The reaction of this compound with a hydrophobic alcohol would yield a molecule with both a hydrophilic polyether segment and a hydrophobic alkyl chain, the characteristic structure of a surfactant.
Table 1: Applications in Fine Chemicals and Specialty Polymers
| Application Area | Product | Role of this compound |
| Polyurethanes | Polyether Polyols | Monomer for the formation of the polyether backbone through ring-opening polymerization. nih.gov |
| Adhesives & Coatings | Epoxy Resins | Co-monomer or modifier to enhance resin properties. nih.govnih.gov |
| Surfactants | Non-ionic Surfactants | Potential precursor for the hydrophilic head group in surfactant synthesis. qub.ac.uk |
Precursor for Bioactive Molecules and Derivatives (excluding clinical/pharmacological data)
The chiral nature of many epoxides, including the potential for stereoisomers of this compound, makes them valuable building blocks in the synthesis of complex, biologically active molecules. The precise spatial arrangement of atoms in these molecules is often critical to their function.
While specific, non-clinical examples of bioactive molecules derived directly from this compound are not extensively detailed in publicly available literature, the general utility of chiral epoxides in this field is well-established. They serve as key intermediates in the asymmetric synthesis of various natural products and their analogs. The ring-opening of the epoxide can introduce hydroxyl and other functional groups with specific stereochemistry, which is a crucial step in building the carbon skeleton of many complex natural products.
Role in Multi-Step Organic Synthesis (e.g., for fungicides intermediates)
The reactivity of the epoxide ring makes this compound a valuable intermediate in multi-step organic syntheses, particularly in the agrochemical industry. For instance, oxiranes are known intermediates in the synthesis of triazole fungicides . nih.govsolarchem.cn These fungicides are a critical class of agrochemicals used to protect a wide variety of crops from fungal diseases.
The synthesis of many triazole fungicides involves the reaction of a substituted triazole with an epoxide. This reaction opens the epoxide ring and incorporates the triazole moiety into the molecule, a key step in forming the final active ingredient. While a direct synthesis of a commercial fungicide from this compound is not explicitly documented in the provided search results, the structural motifs present in many triazole fungicides are analogous to the products that would be formed from its reaction with a triazole. For example, the synthesis of paclobutrazol, a plant growth regulator and fungicide, involves the reaction of a triazole with an oxirane-containing intermediate. google.com
Table 2: Role in Multi-Step Synthesis
| Target Molecule Class | Key Reaction Step | Significance of this compound |
| Triazole Fungicides | Nucleophilic ring-opening by a triazole | Provides the core structural framework for the fungicide molecule. nih.govsolarchem.cn |
Development of Novel Materials via Derivatization
The derivatization of this compound opens up possibilities for the creation of novel materials with tailored properties. By reacting the epoxide with different functional groups, its properties can be fine-tuned for specific applications.
One area of interest is the development of functional polymers . The polyether backbone derived from the polymerization of this compound can be further modified to introduce specific functionalities. For example, the hydroxyl groups present after ring-opening can be used as handles for further chemical reactions, allowing for the attachment of different side chains. This can lead to the creation of materials with unique optical, electronic, or biomedical properties.
While specific research on the derivatization of this particular oxirane for novel materials is not abundant in the provided search results, the general principles of polymer modification suggest significant potential. The ability to control the polymer architecture and introduce a variety of functional groups makes this compound a promising candidate for the development of advanced materials.
Environmental Transformation and Atmospheric Chemistry of 2 Methyl 2 1 Methylpropyl Oxirane Academic Perspective
Atmospheric Oxidation Mechanisms (e.g., OH-Initiated Degradation Pathways)
The primary removal mechanism for most VOCs in the troposphere is oxidation initiated by radicals, predominantly the hydroxyl radical (OH) during the daytime. The reaction of OH radicals with saturated ethers and epoxides typically proceeds via hydrogen atom abstraction from C-H bonds.
The structure of 2-Methyl-2-(1-methylpropyl)oxirane (B13528698) offers several sites for H-atom abstraction. The rate of abstraction depends on the bond dissociation energy of the C-H bond, with tertiary C-H bonds being weaker and thus more susceptible to abstraction than secondary or primary ones. The presence of the oxygen atom in the oxirane ring also influences the reactivity of adjacent C-H bonds.
The OH-initiated degradation pathway would likely begin with the abstraction of a hydrogen atom, forming a carbon-centered radical. This radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of the RO₂ radical is complex and depends on the concentration of nitrogen oxides (NOₓ).
Under high-NOₓ conditions , the RO₂ radical will likely react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further decomposition or isomerization, leading to the formation of smaller, oxygenated products such as ketones, aldehydes, and other carboxylic acids.
Under low-NOₓ conditions , the RO₂ radical may react with the hydroperoxyl radical (HO₂) to form hydroperoxides (ROOH) or with other RO₂ radicals.
Given the lack of specific experimental data, the exact rate constant for the reaction of this compound with OH radicals is unknown. However, it is a critical parameter for determining its atmospheric lifetime. The atmospheric lifetime (τ) with respect to reaction with OH is calculated as τ = 1 / (kₒₕ [OH]), where kₒₕ is the reaction rate constant and [OH] is the average atmospheric concentration of the hydroxyl radical (typically around 1 x 10⁶ molecules cm⁻³). mdpi.com
Table 1: Postulated OH-Initiated Oxidation Steps for this compound
| Step | Reaction Description | Reactants | Primary Products |
|---|---|---|---|
| 1 | Initiation: H-atom abstraction by OH radical. | This compound + OH | Alkyl Radical + H₂O |
| 2 | Propagation: O₂ addition. | Alkyl Radical + O₂ | Peroxy Radical (RO₂) |
| 3a | High NOₓ Pathway: Reaction with NO. | RO₂ + NO | Alkoxy Radical (RO) + NO₂ |
| 3b | Low NOₓ Pathway: Reaction with HO₂. | RO₂ + HO₂ | Hydroperoxide (ROOH) + O₂ |
| 4 | Further Reactions: Decomposition/Isomerization of RO. | Alkoxy Radical (RO) | Carbonyls, smaller fragments |
Formation of Secondary Organic Aerosols from Oxirane Precursors
Secondary organic aerosols (SOA) are particulate matter formed in the atmosphere from the oxidation products of VOCs. mit.edu When VOCs are oxidized, they can form products with lower volatility than the parent compound. If the volatility of these products is low enough, they can partition from the gas phase to the particle phase, either by condensing onto pre-existing aerosol particles or by forming new particles. mit.edunih.gov
The oxidation of this compound via the mechanisms described in section 9.1 would lead to a variety of oxygenated products. The addition of functional groups like hydroxyl (-OH), carbonyl (C=O), and carboxyl (-COOH) generally decreases the vapor pressure of a molecule. Therefore, it is plausible that the oxidation of this C₇ oxirane could produce compounds that contribute to SOA formation.
The efficiency of this process is described by the SOA yield, which is the mass of aerosol formed per mass of VOC reacted. copernicus.org SOA yields are highly dependent on the precursor structure, oxidant, NOₓ levels, and ambient conditions. copernicus.orgcopernicus.org For instance, studies on other oxygenated VOCs have shown that aromatic compounds tend to have significant SOA yields, while many acyclic oxygenated compounds are poor SOA precursors due to fragmentation. nih.gov Without experimental data, the SOA yield for this compound remains speculative.
Table 2: Factors Influencing Potential SOA Formation from this compound
| Factor | Influence on SOA Formation |
|---|---|
| Molecular Weight | Higher molecular weight of the parent compound can lead to lower volatility oxidation products. |
| Oxidation Products | Formation of multi-functionalized products (diols, hydroperoxides, carbonyls) decreases volatility. |
| Fragmentation | If oxidation leads to significant C-C bond cleavage, the resulting smaller molecules are likely too volatile to form SOA. |
| NOₓ Concentration | High-NOₓ conditions can sometimes lead to more volatile products and lower SOA yields compared to low-NOₓ conditions. mit.edu |
Environmental Fate Modeling and Experimental Validation
Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments like air, water, soil, and sediment. up.ptmdpi.com These models integrate information on a chemical's properties, emission rates, and the characteristics of the environment to simulate transport and transformation processes. researchgate.netrsc.org
To model the environmental fate of this compound, a set of key input parameters would be required. These include physical-chemical properties and degradation rate constants.
Table 3: Key Input Parameters for Environmental Fate Modeling of this compound
| Parameter | Description | Status for this Compound |
|---|---|---|
| Vapor Pressure | Tendency of a substance to evaporate. | Unknown (Experimental) |
| Water Solubility | The maximum amount that can dissolve in water. | Unknown (Experimental) |
| Octanol-Water Partition Coefficient (Kow) | Ratio of concentration in octanol (B41247) vs. water; indicates potential for bioaccumulation. | Unknown (Experimental) |
| Henry's Law Constant | Air-water partitioning behavior. | Unknown (Experimental) |
| kₒₕ (OH Reaction Rate Constant) | Rate of atmospheric oxidation. | Unknown (Experimental) |
| Hydrolysis Rate Constant | Rate of degradation in water. | Unknown (Experimental) |
| Photolysis Rate | Rate of degradation by sunlight. | Expected to be negligible. |
Experimental Validation: The predictions generated by environmental fate models must be validated against real-world measurements to ensure their accuracy. mdpi.com This involves monitoring the concentration of the chemical in different environmental media and comparing these observations with the model's output. For this compound, this would require developing sensitive analytical methods to detect its presence in air and water samples. Currently, there are no known studies that have performed such a modeling and validation exercise for this specific compound.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methyl-2-(1-methylpropyl)oxane-1,2-diol |
| Nitric oxide |
| Nitrogen dioxide |
| Hydroperoxyl radical |
| Molecular oxygen |
Q & A
Q. What are the most reliable synthetic routes for 2-Methyl-2-(1-methylpropyl)oxirane, and how do steric effects influence reaction outcomes?
- Methodological Answer : The compound can be synthesized via epoxidation of alkenes using oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane under controlled temperatures (0–25°C) . Steric hindrance from the 1-methylpropyl group may necessitate longer reaction times or elevated temperatures to achieve full conversion. Alternative routes include nucleophilic substitution of epichlorohydrin derivatives with organometallic reagents (e.g., Grignard reagents) in tetrahydrofuran (THF) at reflux . Validate purity via GC-MS or HPLC, comparing retention times with standards.
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from impurities or stereochemical variations. For example, unexpected splitting in -NMR signals may indicate diastereomers or residual solvents. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHO, exact mass 126.1045 g/mol) and deuterated solvents to eliminate solvent interference . Cross-validate with computational tools like Gaussian for optimized geometry and simulated spectra .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Epoxides are potential irritants. Use fume hoods, nitrile gloves, and splash goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes . Store in airtight containers under nitrogen to prevent moisture-induced ring-opening reactions. Monitor for peroxide formation if stored long-term .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Employ chiral catalysts like Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation of allylic alcohols. Optimize enantiomeric excess (ee) by varying solvent polarity (e.g., toluene vs. acetonitrile) and reaction temperature. Analyze ee via chiral HPLC (Chiralpak AD-H column) or -NMR with chiral shift reagents . For mechanistic insights, conduct kinetic studies using stopped-flow spectroscopy .
Q. What computational methods are suitable for predicting the reactivity of this epoxide in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attacks. Key parameters include Fukui indices for electrophilicity and steric maps using Molecular Mechanics (MMFF94). Compare computational predictions with experimental outcomes for amines, thiols, or water as nucleophiles .
Q. How do environmental factors (pH, temperature) influence the stability of this compound?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 3–10) at 40–60°C. Monitor degradation via UV-Vis spectroscopy (λ~270 nm for epoxide ring) and quantify byproducts (e.g., diols) via LC-MS. Use Arrhenius plots to extrapolate shelf-life under standard conditions .
Q. What strategies can address low yields in large-scale synthesis?
- Methodological Answer : Optimize stoichiometry using Design of Experiments (DoE) to identify critical factors (e.g., reagent ratio, mixing efficiency). Scale-up via flow chemistry with microreactors to enhance heat transfer and reduce side reactions. For purification, employ fractional distillation (BP ~150–160°C) or silica gel chromatography with ethyl acetate/hexane gradients .
Key Research Challenges
- Stereochemical Control : The branched alkyl group complicates enantiomeric separation. Consider kinetic resolution with lipases or chiral stationary phases .
- Reactivity in Catalysis : Evaluate the epoxide as a building block for CO fixation catalysts, leveraging its steric bulk to modulate transition-metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
